molecular formula C39H70O6 B1676760 1-Palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol CAS No. 221139-79-3

1-Palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol

Cat. No. B1676760
M. Wt: 635 g/mol
InChI Key: GAKUNXBDVGLOFS-WCCXBCNRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mosedipimod is a synthetic version of a monoacetyldiacylglyceride naturally occurring in various seed oils, bovine udder and milk fat, antlers of sika deer, with potential antineoplastic activity. Although the exact mechanism of action through which EC-18 exerts its pharmacological effect has yet to be fully identified, upon administration, mosedipimod stimulates calcium influx into T-lymphocytes and increases the production of various cytokines, including interleukin (IL) -2, IL-4, IL-12, interferon-gamma (IFN-g), and granulocyte-macrophage colony-stimulating factor (GM-CSF). This stimulates the proliferation of hematopoietic stem cells, bone marrow stromal cells and immune cells, including T- and B-lymphocytes, dendritic cells (DCs) and macrophages. Therefore, EC18 may stimulate the immune system to target cancer cells. In addition, EC-18 enhances the cytolytic activity of natural killer (NK) cells and suppresses the expression of the transmembrane protein tumor cell toll-like receptor 4 (TLR-4) on cancer cells. As activation of TLR-4 enhances immunosuppression and stimulates cancer cell growth, blocking TLR-4 expression suppresses tumor cell proliferation.
EC-18 has been used in trials studying the supportive care and treatment of Chemotherapy-induced Neutropenia.

properties

IUPAC Name

(1-acetyloxy-3-hexadecanoyloxypropan-2-yl) (9Z,12Z)-octadeca-9,12-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H70O6/c1-4-6-8-10-12-14-16-18-19-21-23-25-27-29-31-33-39(42)45-37(34-43-36(3)40)35-44-38(41)32-30-28-26-24-22-20-17-15-13-11-9-7-5-2/h12,14,18-19,37H,4-11,13,15-17,20-35H2,1-3H3/b14-12-,19-18-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAKUNXBDVGLOFS-DUZKARGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)C)OC(=O)CCCCCCCC=CCC=CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)C)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H70O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

635.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mosedipimod is a proprietary compound originally derived from Sika deer antler. It accelerates endocytic trafficking of Pattern Recognition Receptors which allows for the swift removal of PAMPs/DAMPs. This drug has been shown to improve lung function and reduce inflammation and fibrosis in animal models. Currently, mosedipimod is being investigated against chemoradiation-induced oral mucositis and neutropenia, as well as against COVID-19.
Record name Mosedipimod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12592
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

1-Palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol

CAS RN

221139-79-3
Record name Mosedipimod [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221139793
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mosedipimod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12592
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MOSEDIPIMOD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88928BS57E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-Palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-Palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-Palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol
Reactant of Route 4
Reactant of Route 4
1-Palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol
Reactant of Route 5
Reactant of Route 5
1-Palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol
Reactant of Route 6
Reactant of Route 6
1-Palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol

Citations

For This Compound
215
Citations
SY Yoon, HB Kang, YE Ko, SH Shin, YJ Kim… - Immune …, 2015 - synapse.koreamed.org
… In this study, we have tried to elucidate the function of 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (EC-18) as an essential modulator of Th1/Th2 balance. EC-18 has showed an …
Number of citations: 18 synapse.koreamed.org
HR Lee, SH Shin, JH Kim, KY Sohn, SY Yoon… - Frontiers in …, 2019 - frontiersin.org
… To assess the efficacy of 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG) as a therapeutic agent for ALI, this compound was administered orally to mice challenged with an …
Number of citations: 19 www.frontiersin.org
J Jeong, YJ Kim, SY Yoon, YJ Kim, JH Kim, KY Sohn… - PLoS …, 2016 - journals.plos.org
… A chemically synthesized monoacetyl-diglyceride, PLAG (1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol) is a major constituent in the antlers of Sika deer (Cervus nippon Temminck) which …
Number of citations: 20 journals.plos.org
YJ Kim, JM Shin, SH Shin, JH Kim, KY Sohn, HJ Kim… - Oncotarget, 2017 - ncbi.nlm.nih.gov
… In this study, we show that 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG) decreases neutrophil migration by regulating the activity of STAT3, a regulator of IL-6 and MIP-2 …
Number of citations: 23 www.ncbi.nlm.nih.gov
J Jeong, YJ Kim, DY Lee, BG Moon, KY Sohn… - Cell & Bioscience, 2019 - Springer
Cancer patients treated with chemotherapy often experience a rapid decline of blood neutrophils, a dose-limiting side effect called chemotherapy-induced neutropenia. This …
Number of citations: 12 link.springer.com
HJ Hwang, KY Sohn, YH Han, S Chong… - Immune …, 2015 - synapse.koreamed.org
… We previously reported that 1-palmitoyl-2-linoleoyl-3acetyl-rac-glycerol (PLAG) accelerates hematopoiesis and has an improving effect on animal disease models such as sepsis and …
Number of citations: 2 synapse.koreamed.org
J Kim, JH Kim, KY Sohn, SY Yoon… - Molecular and Cellular …, 2019 - Taylor & Francis
… We investigated the effect of 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG) on an STZ-induced diabetic mouse model. PLAG attenuated the glucose increase and maintained …
Number of citations: 2 www.tandfonline.com
KH Yang, GT Kim, S Choi, SY Yoon… - Oncology …, 2020 - spandidos-publications.com
… The present study was designed to investigate the effects of 1‑palmitoyl‑2‑linoleoyl‑3‑acetyl‑rac‑glycerol (PLAG) on MMP expression in epidermal growth factor (EGF)‑stimulated breast …
Number of citations: 5 www.spandidos-publications.com
S Choi, SH Shin, HR Lee, KY Sohn, SY Yoon… - Oral …, 2020 - Wiley Online Library
… to investigate whether necroptosis is involved in the pathogenesis of chemoradiation-induced oral mucositis in a murine model and whether 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol …
Number of citations: 11 onlinelibrary.wiley.com
YJ Kim, JM Shin, SY Yoon, JH Kim, MH Kim… - The Journal of …, 2016 - journals.aai.org
… In this study, we have discovered that 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG) regulates the activity of signal transducer and activator of transcription 3 (STAT3), which is a …
Number of citations: 2 journals.aai.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.